Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its potential pharmacological properties and its structural complexity, which includes a quinoxaline moiety, a benzenesulfonamide group, and a tetrahydrobenzothiophene ring.
Preparation Methods
The synthesis of Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting with the preparation of the quinoxaline core. Quinoxalines can be synthesized through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds . The benzenesulfonamide group is introduced via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base . The tetrahydrobenzothiophene ring is formed through cyclization reactions involving thiophene derivatives .
Industrial production methods for such complex compounds often involve optimizing reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates . Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells . The benzenesulfonamide group enhances the compound’s ability to bind to proteins and enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Levomycin: An antibiotic with antitumor properties.
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C25H24N4O4S2 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H24N4O4S2/c1-2-33-25(30)21-17-12-6-9-15-20(17)34-24(21)28-22-23(27-19-14-8-7-13-18(19)26-22)29-35(31,32)16-10-4-3-5-11-16/h3-5,7-8,10-11,13-14H,2,6,9,12,15H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
SIDHJENLZQHHET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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